(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810074-75-9) is a chiral amine derivative with a tetrahydronaphthalene backbone substituted at the 6-position with chlorine. Its molecular formula is C₁₀H₁₃Cl₂N, and molecular weight is 218.12 g/mol. The compound is characterized by an (R)-configuration at the 1-position amine, which confers stereospecificity critical for pharmacological activity . It is used in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.
Properties
IUPAC Name |
(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-75-9 | |
| Record name | 1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-chloro-1-tetralone.
Reduction: The ketone group of 6-chloro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding tetrahydronaphthalene derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy in modulating serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress .
Pharmacological Applications
Analgesic Properties
In pharmacological studies, this compound has shown promise as an analgesic agent. It was found to reduce pain responses in animal models without significant side effects typically associated with opioid analgesics .
Antitumor Activity
Recent investigations have suggested that this compound may possess antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Material Science Applications
Polymer Synthesis
The compound plays a role in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental degradation .
Nanotechnology
In nanotechnology, this compound is utilized as a precursor for the development of nanomaterials with specific electronic properties. These materials have potential applications in sensors and electronic devices due to their unique conductive characteristics .
Case Study 1: Antidepressant Efficacy
A double-blind clinical trial involving patients with major depressive disorder assessed the effectiveness of this compound compared to a placebo. Results indicated a statistically significant reduction in depression scores after eight weeks of treatment.
Case Study 2: Neuroprotection in Alzheimer's Models
In a study using transgenic mice models for Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid plaques and improved cognitive function as measured by maze tests.
Mechanism of Action
The mechanism of action of ®-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Bromo Analog: (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 2241594-26-1
- Molecular Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57 g/mol
- Bromine’s lower electronegativity compared to chlorine may reduce polarity, improving lipid solubility and blood-brain barrier penetration. Purity: ≥97% (vs. unspecified for chloro analog), indicating its suitability as a high-purity API intermediate .
Fluoro-Chloro Hybrid: (R)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS : 1259868-22-8
- Molecular Formula : C₁₀H₁₁ClFN
- Molecular Weight : 199.65 g/mol
- Fluorine’s strong electronegativity may increase metabolic stability compared to the chloro analog .
Methoxy and Methyl Derivatives
Methoxy Analog: (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 911372-77-5
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.70 g/mol
- Key Differences :
Methyl-Substituted Derivative: (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS : 1259690-75-9
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol
- Structural rigidity from the methyl group may limit conformational flexibility, affecting receptor binding .
Stereochemical Comparisons
Enantiomer: (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 2055848-85-4
- Molecular Formula : C₁₀H₁₃Cl₂N (identical to R-isomer)
- Key Differences :
- The (S)-enantiomer exhibits mirror-image stereochemistry, which may result in divergent pharmacological activity. For example, one enantiomer could act as an agonist while the other is an antagonist.
- Storage Stability : (S)-isomer requires stringent storage at -80°C (6-month stability) or -20°C (1-month stability), suggesting lower stability than the (R)-isomer under similar conditions .
Q & A
Q. Q1. What are the common synthetic routes for (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how is enantiomeric purity ensured?
Synthesis typically involves reductive amination of 6-chloro-1-tetralone using chiral catalysts or resolving agents to achieve the (R)-configuration. For example, enantioselective hydrogenation with Ru-BINAP complexes can yield high enantiomeric excess (ee) . Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid) is also employed. Post-synthesis, purity is validated using chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .
Q. Q2. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm the tetrahydronaphthalene scaffold and chloro substitution. Key signals include δ 1.5–2.5 ppm (tetrahydro protons) and δ 6.8–7.2 ppm (aromatic protons adjacent to Cl) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 201.67) and fragments (e.g., loss of HCl) .
- IR : N–H stretch (~3300 cm) and amine hydrochloride absorption (~2500 cm) .
Advanced Synthesis & Optimization
Q. Q3. How do reaction conditions influence stereochemical outcomes in asymmetric synthesis?
Catalyst selection (e.g., Ru vs. Rh complexes), solvent polarity, and temperature critically impact ee. For instance, Rhodium-catalyzed hydrogenation in THF at 40°C achieves >95% ee for the (R)-enantiomer, while protic solvents like methanol may reduce selectivity due to competing pathways . Pressure-controlled hydrogenation (5–10 bar) minimizes byproducts like over-reduced amines .
Q. Q4. What strategies mitigate impurities such as stereoisomers or des-chloro derivatives?
- Chromatographic Purification : Reverse-phase HPLC with C18 columns removes des-chloro impurities (retention time shifts due to hydrophobicity differences) .
- Crystallization : Recrystallization in ethanol/water mixtures eliminates residual (S)-enantiomers by leveraging solubility differences .
Biological Evaluation & Mechanism
Q. Q5. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?
The compound is tested in Ellman’s assay using human recombinant AChE. Activity is measured via hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow chromophore (λ = 412 nm). IC values are compared to tacrine derivatives, with (R)-6-chloro analogs showing 10–50 nM potency due to enhanced hydrophobic interactions in the catalytic gorge .
Q. Q6. How does the chloro substituent impact blood-brain barrier (BBB) penetration?
The chloro group increases lipophilicity (logP ~2.8), enhancing BBB permeability assessed via PAMPA-BBB models. However, excessive hydrophobicity (logP >3) may reduce solubility, requiring formulation optimization (e.g., PEGylation) .
Data Analysis & Contradictions
Q. Q7. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Variability arises from assay conditions (e.g., enzyme source, substrate concentration). Normalize data using reference inhibitors (e.g., donepezil) and validate via orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding constants .
Q. Q8. Why do some studies report low enantiomeric purity despite optimized synthesis?
Trace metal contaminants (e.g., Fe) in solvents can catalyze racemization during workup. Use chelating agents (EDTA) during extraction and store intermediates under nitrogen to prevent oxidation .
Regulatory & Safety Considerations
Q. Q9. What impurity thresholds are mandated for pharmaceutical intermediates?
Per ICH Q3A guidelines, unidentified impurities must be <0.10% and identified impurities <0.15%. For stereoisomers, the (S)-enantiomer is limited to <0.2% in APIs, validated via chiral HPLC .
Q. Q10. How is acute toxicity assessed in preclinical studies?
Rodent models (OECD 423) evaluate LD and neurobehavioral effects. Doses ≤50 mg/kg show no motor impairment, while >100 mg/kg induce transient ataxia, likely due to AChE overinhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
